

# Immunologic Response to Vicriviroc: A Comparative Analysis Against Placebo

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## Compound of Interest

Compound Name: Vicriviroc

Cat. No.: B613818

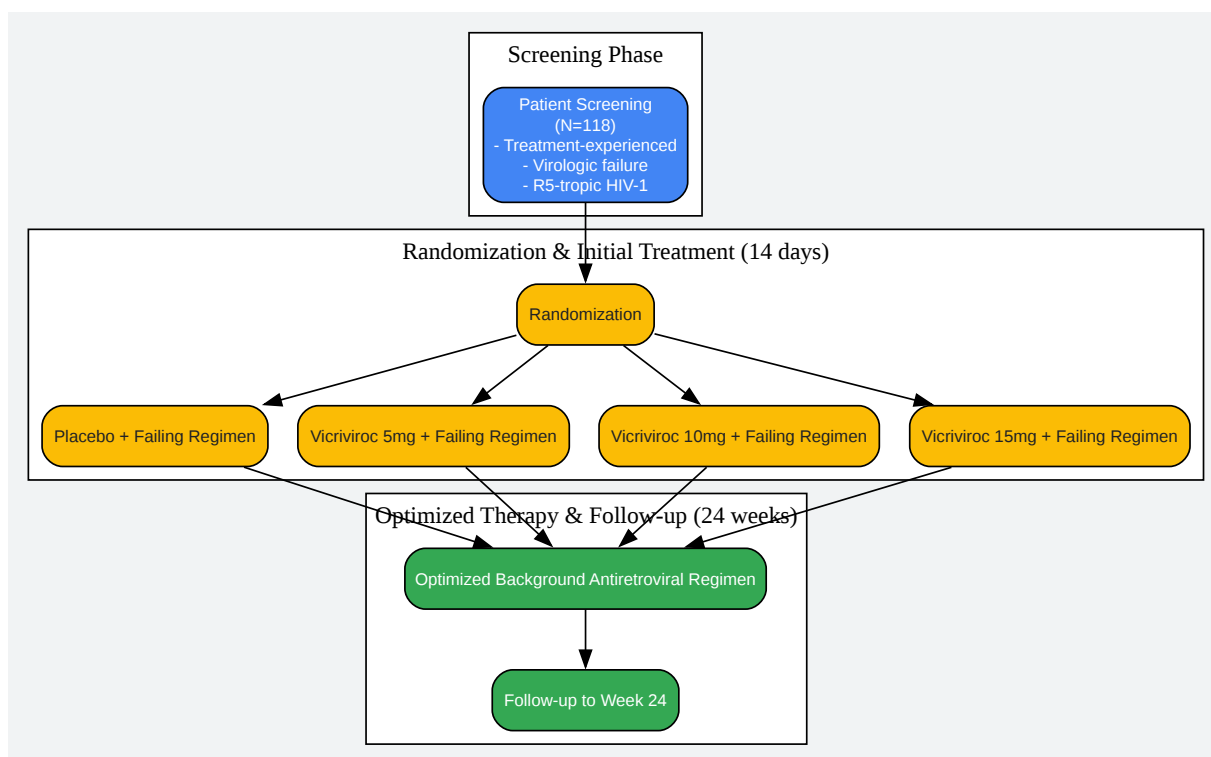
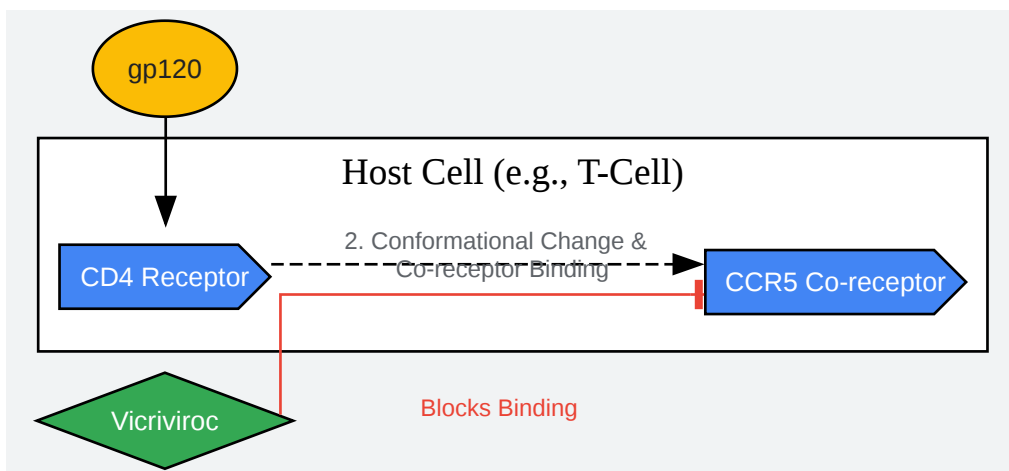
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This guide provides an objective comparison of the immunologic and virologic responses to the investigational CCR5 antagonist, **Vicriviroc**, versus a placebo. The data presented is compiled from clinical trials involving treatment-experienced individuals with HIV-1 infection.

## Mechanism of Action: CCR5 Antagonism

**Vicriviroc** is an orally bioavailable, non-competitive allosteric antagonist of the C-C chemokine receptor type 5 (CCR5).[1] By binding to a hydrophobic pocket on the CCR5 receptor, **Vicriviroc** induces a conformational change that prevents the binding of the HIV-1 envelope glycoprotein gp120 to the host cell.[1] This action effectively blocks the entry of CCR5-tropic (R5) HIV-1 into susceptible cells, such as T-cells and macrophages.[1] Functional assays have confirmed that **Vicriviroc** acts as a receptor antagonist by inhibiting chemokine-induced signaling.[2][3]



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